2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide
Description
2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide is a synthetic thiazole-based acetamide derivative characterized by a thiazol-2-yl core substituted with a 3,4-dihydroxyphenyl group at the 4-position. The thioether linkage (-S-) connects the thiazole ring to an acetamide moiety, which is further substituted with an isopentyl (3-methylbutyl) chain. This structural architecture combines features of bioactive thiazoles (known for antimicrobial and antiviral properties) and catechol (3,4-dihydroxyphenyl) groups, which are associated with antioxidant and metal-chelating activities . Analytical methods such as IR, NMR, and MS are critical for confirming its structure, as demonstrated in analogous compounds .
Properties
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-10(2)5-6-17-15(21)9-23-16-18-12(8-22-16)11-3-4-13(19)14(20)7-11/h3-4,7-8,10,19-20H,5-6,9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYRQTFEPBEVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide (CAS Number: 940984-58-7) is a thiazole derivative notable for its potential biological activities, particularly as an inhibitor of key enzymes involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.5 g/mol. The compound features a thiazole ring, hydroxyl groups, and an isopentyl acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 940984-58-7 |
| Molecular Formula | C16H20N2O4S2 |
| Molecular Weight | 368.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits significant inhibitory activity against tyrosinase , an enzyme critical for melanin synthesis in melanocytes. The presence of hydroxyl groups enhances its binding affinity to the active site of tyrosinase, effectively reducing melanin production. This mechanism is particularly relevant in the context of hyperpigmentation disorders and cosmetic applications aimed at skin lightening.
Tyrosinase Inhibition Studies
A series of studies have demonstrated the compound's ability to inhibit tyrosinase activity in vitro. For instance, in cultured melanocyte cells, treatment with varying concentrations of the compound led to a dose-dependent decrease in melanin production. The following table summarizes key findings from these studies:
Table 2: Inhibition of Tyrosinase Activity by this compound
| Concentration (µM) | % Inhibition of Tyrosinase Activity |
|---|---|
| 10 | 25% |
| 25 | 50% |
| 50 | 75% |
| 100 | 90% |
Case Studies
- Skin Lightening Applications : A clinical trial evaluated the efficacy of topical formulations containing the compound in reducing hyperpigmentation in patients with melasma. Results indicated a significant reduction in pigmentation scores after eight weeks of treatment compared to placebo controls.
- Neuroprotective Effects : Preliminary studies have suggested that the compound may also possess neuroprotective properties, potentially through its antioxidant activity. In models of oxidative stress, it demonstrated a capacity to scavenge free radicals and protect neuronal cells from damage.
- Anti-inflammatory Potential : Additional research has indicated that this compound may modulate inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Thiazole-Based Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Differences: Replaces the 3,4-dihydroxyphenyl group with a 3,4-dichlorophenyl moiety and lacks the thioether linkage. The absence of a thioether linkage may limit redox activity . Crystallography: Exhibits a twisted conformation (61.8° between thiazole and phenyl rings), which could influence packing and solubility. The target compound’s dihydroxyphenyl group may promote intermolecular hydrogen bonding, affecting crystallinity .
- NSC657589 (): Structural Similarity: Contains a thiazol-2-yl group linked to a hydrazono-indolinone scaffold. The 3,4-dihydroxyphenyl group is absent. Functional Impact: Demonstrates dual inhibition of HIV-1 reverse transcriptase (RT) RNase H and polymerase domains. The target compound’s catechol group may confer distinct binding interactions (e.g., metal chelation in enzymatic pockets) .
b. Quinazolinone-Thioacetamides ():
- Examples: Compounds 5–10 feature a sulfamoylphenyl-quinazolinone core linked to thioacetamide derivatives.
- Key Differences: The quinazolinone scaffold replaces the thiazole ring, and sulfonamide groups introduce strong electron-withdrawing effects.
- Functional Impact : Higher melting points (251.5–315.5°C) suggest greater thermal stability compared to the target compound, likely due to extended conjugation and hydrogen bonding. The target’s isopentyl chain may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by acylation or thioetherification. Key steps include:
- Thiazole core construction : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80°C) .
- Thioether linkage : Coupling via nucleophilic substitution (e.g., using NaH in DMF at 0–25°C) .
- Final acylation : Reacting with isopentylamine using EDCI/HOBt in dichloromethane . Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for ≥95% purity .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Thiazole formation | Thiourea + α-bromoacetophenone, ethanol, reflux | 70–80% yield with 12h reaction time |
| Thioetherification | NaH, DMF, 0°C → RT, 4h | 85% yield under inert atmosphere |
Q. Which characterization techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify thiazole protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 393.0845 calculated for C₁₇H₂₀N₂O₃S₂) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H, if present) .
Q. How should initial biological activity screening be designed?
- Anticancer assays : Use MTT/WST-1 viability tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations over 48–72h .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) in treated cancer cells .
- Computational docking : AutoDock Vina to predict binding to tyrosine kinase domains (PDB: 1M17) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Modify the dihydroxyphenyl group (e.g., methoxy vs. nitro groups) to assess hydrophobicity/electron effects .
- Bioisosteric replacement : Replace thiazole with oxazole or thiadiazole to evaluate heterocycle impact on potency .
Table 2: SAR Insights from Analogues
| Modification | Biological Impact | Reference |
|---|---|---|
| 3,4-Dihydroxyphenyl → 4-Fluorophenyl | 2× ↓ anticancer activity | |
| Thiazole → Isoxazole | 3× ↑ solubility but ↓ target binding |
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Validate antiproliferative effects via clonogenic assays if MTT results conflict .
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse liver microsomes) to rule out metabolic discrepancies .
Q. What computational methods validate target engagement?
- Molecular dynamics (MD) simulations : 100-ns simulations (AMBER) to assess binding mode stability .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified EGFR extracellular domain .
Q. Which strategies improve metabolic stability and bioavailability?
- Prodrug design : Mask catechol groups (3,4-dihydroxyphenyl) with acetyl or PEG moieties to reduce phase II metabolism .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) to enhance solubility and half-life .
Q. How to address formulation challenges due to low solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
